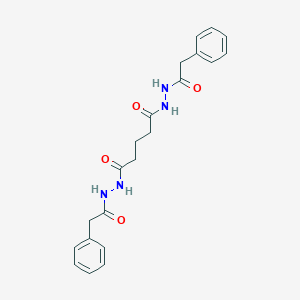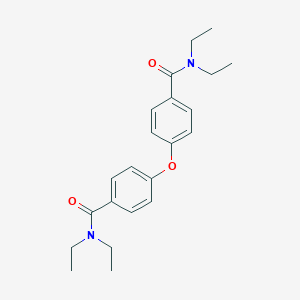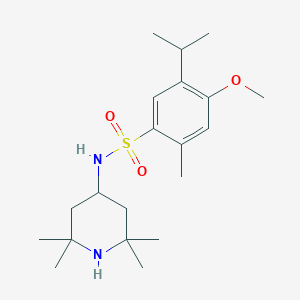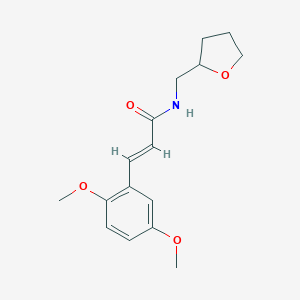![molecular formula C16H21ClN2O2S B362939 2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-cyclohexylacetamide CAS No. 686314-10-3](/img/structure/B362939.png)
2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-cyclohexylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-cyclohexylacetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group, a cyclohexylcarbamoyl group, and a sulfanylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-cyclohexylacetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloroaniline with chloroacetyl chloride to form N-(4-chlorophenyl)chloroacetamide.
Thioether Formation: The intermediate is then reacted with sodium thiolate to introduce the sulfanyl group, resulting in N-(4-chlorophenyl)-2-chloroacetamide.
Carbamoylation: The final step involves the reaction of the thioether intermediate with cyclohexyl isocyanate to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions:
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives of the chlorophenyl group.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biology and Medicine:
Drug Development:
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Agriculture: The compound may be used in the synthesis of agrochemicals.
Manufacturing: It can be used in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, depending on its binding affinity and specificity. The sulfanyl and carbamoyl groups play a crucial role in its binding interactions, influencing the compound’s overall activity and efficacy.
相似化合物的比较
- N-(4-chlorophenyl)-2-{[(methylcarbamoyl)methyl]sulfanyl}acetamide
- N-(4-chlorophenyl)-2-{[(ethylcarbamoyl)methyl]sulfanyl}acetamide
- N-(4-chlorophenyl)-2-{[(propylcarbamoyl)methyl]sulfanyl}acetamide
Comparison:
- Structural Differences: The primary difference lies in the nature of the carbamoyl group. The cyclohexyl group in the target compound provides steric bulk and hydrophobicity, which can influence its binding interactions and solubility.
- Unique Features: The presence of the cyclohexyl group in 2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-cyclohexylacetamide makes it unique compared to its analogs, potentially offering different pharmacokinetic and pharmacodynamic properties.
属性
CAS 编号 |
686314-10-3 |
|---|---|
分子式 |
C16H21ClN2O2S |
分子量 |
340.9g/mol |
IUPAC 名称 |
2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-cyclohexylacetamide |
InChI |
InChI=1S/C16H21ClN2O2S/c17-12-6-8-14(9-7-12)19-16(21)11-22-10-15(20)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,18,20)(H,19,21) |
InChI 键 |
IGQRNSHXZFCWDZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)Cl |
规范 SMILES |
C1CCC(CC1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B362857.png)




![7-Chloro-2-(2-hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362869.png)
![3-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B362870.png)

![7-Chloro-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362876.png)
![1-[(3-Sec-butyl-4-ethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B362887.png)

amine](/img/structure/B362891.png)

![[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B362898.png)
